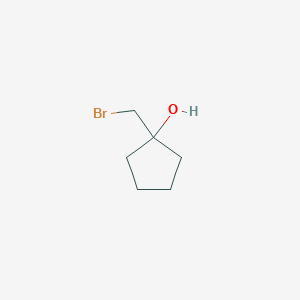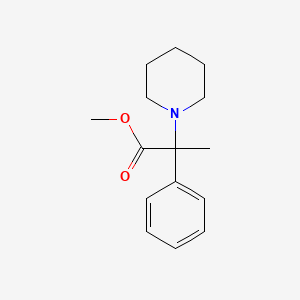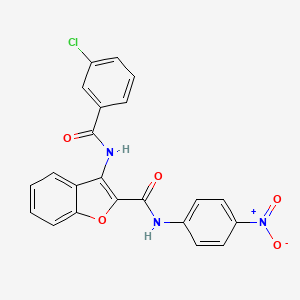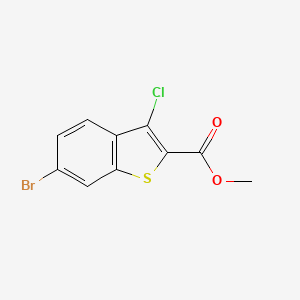![molecular formula C18H13N3O6 B2815944 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922019-11-2](/img/structure/B2815944.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain two benzo[d][1,3]dioxol-5-yl groups, which are aromatic rings with two oxygen atoms, also known as 1,3-benzodioxole or methylenedioxyphenyl (MDP) groups. These groups are commonly found in a variety of pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl groups with an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The specifics of the synthesis would depend on the exact reactions and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two benzo[d][1,3]dioxol-5-yl groups and the 1,3,4-oxadiazol-2-yl group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yl groups could potentially undergo electrophilic aromatic substitution reactions, while the oxadiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight, melting point, boiling point, and solubility in various solvents .Scientific Research Applications
Synthesis and Antibacterial Agents
- A study by Ramalingam et al. (2019) discussed the synthesis of derivatives similar in structural complexity to the compound of interest, showing significant antibacterial activity. These compounds were synthesized starting from common intermediates and tested for their activity against various bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antioxidant and Anti-inflammatory Properties
- Compounds synthesized by Koppireddi et al. (2013) demonstrated antioxidant and anti-inflammatory activities. These novel acetamide derivatives were evaluated using various assays, indicating their potential therapeutic applications (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Antimicrobial and Antioxidant Agents
- A paper by Naraboli and Biradar (2017) detailed the design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties. These compounds exhibited potent antimicrobial activity and good antioxidant properties, suggesting their use as potential therapeutic agents (Naraboli & Biradar, 2017).
Anticonvulsant Evaluation
- Nath et al. (2021) explored the anticonvulsant activities of indoline derivatives, presenting a systematic evaluation through various pharmacological screens. These studies offer a glimpse into how similar compounds might be used in neurological research (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antimicrobial and Hemolytic Activities
- Rehman et al. (2016) synthesized a series of N-substituted derivatives showing antimicrobial and hemolytic activities. This research indicates the potential of similar compounds in developing new antimicrobial agents with low toxicity (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
α-Glucosidase Inhibitory Activity
- Another study by Koppireddi et al. (2014) focused on α-glucosidase inhibitory activity, suggesting potential applications in the treatment of diabetes through enzyme inhibition strategies (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c22-16(6-10-1-3-12-14(5-10)25-8-23-12)19-18-21-20-17(27-18)11-2-4-13-15(7-11)26-9-24-13/h1-5,7H,6,8-9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBFOFGMXQMMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)


![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)
![1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815866.png)
![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)




![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)
![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)
![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)